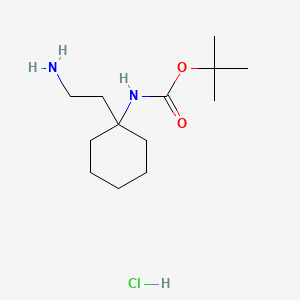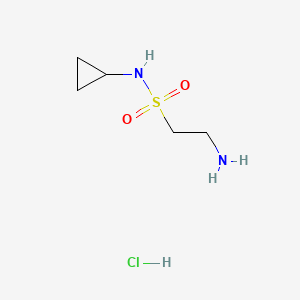
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
-
3-Chloro-5-fluorophenylboronic Acid
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the reaction being carried out. Typically, it would be used in a coupling reaction with other organic compounds .
- Results/Outcomes : The outcomes would also depend on the specific reaction being carried out. In general, this compound can be used to introduce a 3-chloro-5-fluorophenyl group into other molecules .
-
3-Chloro-4-fluorophenylboronic Acid
- Application : This compound is used as a reactant for Rh-catalyzed asymmetric addition reactions and Palladium-catalyzed oxidative cross-coupling reaction .
- Method of Application : The specific method of application would depend on the reaction being carried out. Typically, it would be used in a coupling reaction with other organic compounds .
- Results/Outcomes : The outcomes would also depend on the specific reaction being carried out. In general, this compound can be used to introduce a 3-chloro-4-fluorophenyl group into other molecules .
-
3-Chloro-5-fluorophenylboronic Acid
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the reaction being carried out. Typically, it would be used in a coupling reaction with other organic compounds .
- Results/Outcomes : The outcomes would also depend on the specific reaction being carried out. In general, this compound can be used to introduce a 3-chloro-5-fluorophenyl group into other molecules .
-
5-{[(4-AMINO-3-CHLORO-5-FLUOROPHENYL)SULFONYL]AMINO}-1,3,4-THIADIAZOLE-2-SULFONAMIDE
- Application : This compound is a small molecule that is currently classified as experimental .
- Method of Application : The specific method of application would depend on the intended use of the compound. As it is currently classified as experimental, it is likely being used in laboratory settings for research purposes .
- Results/Outcomes : The outcomes of using this compound would depend on the specific experiments being carried out .
-
- Application : Disubstituted benzaldehydes, such as 3-chloro-5-fluoro benzaldehyde, are found to be compatible with certain reactions .
- Method of Application : The specific method of application would depend on the reaction being carried out. Typically, it would be used in a coupling reaction with other organic compounds .
- Results/Outcomes : The outcomes would also depend on the specific reaction being carried out. In general, these compounds can be used to introduce a 3-chloro-5-fluorophenyl group into other molecules .
- 3-Chloro-4-fluorophenylboronic Acid
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the reaction being carried out. Typically, it would be used in a coupling reaction with other organic compounds .
- Results/Outcomes : The outcomes would also depend on the specific reaction being carried out. In general, this compound can be used to introduce a 3-chloro-4-fluorophenyl group into other molecules .
Eigenschaften
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-3-8(4-10(13)6-9)7-1-2-14-11(15)5-7/h1-6H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTPIURGNYLXEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682886 |
Source


|
| Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1261938-64-0 |
Source


|
| Record name | 4-(3-Chloro-5-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)



![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)



